6-Benzyloxy-2-bromo-5-chloronaphthalene
Description
Contextualization of Naphthalene (B1677914) Core Structures in Advanced Organic Chemistry
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a crucial scaffold in the field of advanced organic chemistry. researchgate.netnih.gov Its rigid, planar structure and extended π-electron system provide a unique platform for the development of a wide array of functional materials and biologically active compounds. nih.govbohrium.com The naphthalene core is a fundamental building block in the synthesis of molecules with significant applications in the pharmaceutical, agrochemical, and materials science industries. nih.gov Naphthalene derivatives are integral to many natural products, synthetic drugs, and dyes. lifechemicals.com For instance, nabumetone (B1676900) and terbinafine (B446) are well-known commercial drugs based on the naphthalene structure. lifechemicals.com The ability to introduce various functional groups at specific positions on the naphthalene ring allows for the fine-tuning of its electronic, optical, and biological properties, making it a versatile template for molecular design. bohrium.comnih.gov The development of efficient and regioselective methods for synthesizing polysubstituted naphthalene derivatives is a significant area of focus in modern organic synthesis. researchgate.netnih.gov
Strategic Importance of Halogenated Naphthalenes as Synthetic Intermediates
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the naphthalene skeleton dramatically enhances its utility as a synthetic intermediate. nih.gov Halogenated naphthalenes are valuable precursors in a multitude of chemical transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions. nih.govrsc.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings utilize halogenated naphthalenes to form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. nih.gov
The presence and position of halogen substituents influence the reactivity of the naphthalene ring. nih.gov For example, the carbon-halogen bond can be selectively activated, allowing for stepwise and site-specific modifications. nih.gov This strategic functionalization is critical for building libraries of compounds for drug discovery and for synthesizing materials with tailored electronic properties. lifechemicals.comscispace.com Furthermore, halogenated naphthalenes are key starting materials for creating polycyclic aromatic hydrocarbons and various heterocyclic systems fused to the naphthalene core. nih.gov The ability to generate naphthyne intermediates from dihalogenated naphthalenes further expands their synthetic potential, providing access to otherwise difficult-to-synthesize substituted aromatic systems. rsc.org
Role of Benzyloxy Moieties in Chemical Synthesis and Protection Strategies
In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. This masking is achieved using a "protecting group." The benzyloxy group, often abbreviated as BnO, is a widely used protecting group for hydroxyl (-OH) functionalities. wikipedia.orgorganic-chemistry.org It is typically installed by reacting an alcohol with benzyl (B1604629) bromide or a related benzylating agent in the presence of a base. organic-chemistry.org
The benzyloxy group is valued for its robustness, as it is stable to a wide range of reaction conditions, including acidic and basic media, and many oxidizing and reducing agents. wikipedia.orglibretexts.org This stability allows for extensive chemical modifications to be performed on other parts of the molecule without affecting the protected hydroxyl group. libretexts.org
A key advantage of the benzyloxy group is the variety of methods available for its removal (deprotection) to regenerate the original alcohol. The most common method is catalytic hydrogenolysis, where the compound is treated with hydrogen gas in the presence of a palladium catalyst. organic-chemistry.org This process is highly efficient and yields toluene (B28343) as a benign byproduct. organic-chemistry.org Alternative deprotection methods, such as using strong acids or oxidizing agents, are also available, providing flexibility in complex synthetic sequences. organic-chemistry.orgbachem.com
Research Significance of 6-Benzyloxy-2-bromo-5-chloronaphthalene in Modern Chemical Synthesis
The compound this compound is a polysubstituted naphthalene derivative that embodies the synthetic strategies discussed in the preceding sections. Its structure is significant because it combines several key features that make it a valuable intermediate in modern chemical synthesis.
A Protected Hydroxyl Group: The benzyloxy group at the 6-position serves as a protected form of a naphthol. This allows chemists to perform reactions at other positions without interference from a potentially reactive hydroxyl group.
Differentiated Halogen Substituents: The presence of both a bromine atom (at C2) and a chlorine atom (at C5) is of strategic importance. In many transition metal-catalyzed coupling reactions, the carbon-bromine bond is more reactive than the carbon-chlorine bond. This difference in reactivity allows for selective, sequential functionalization. A reaction can be performed at the C2 position (targeting the bromine) while leaving the chlorine at C5 intact for a subsequent, different transformation.
This molecule is a bespoke building block, likely designed for the synthesis of complex target molecules, potentially in the fields of medicinal chemistry or materials science. The specific substitution pattern suggests it could be an intermediate in the synthesis of kinase inhibitors or other biologically active compounds where a substituted aminonaphthalene core is required. The ability to introduce different groups at the C2 and C5 positions, followed by deprotection of the benzyloxy group to reveal a naphthol, provides a versatile pathway to a range of highly functionalized naphthalene derivatives.
Properties of this compound
| Property | Value |
| CAS Number | 887343-51-3 fluorochem.co.uk |
| IUPAC Name | 2-(benzyloxy)-6-bromo-1-chloronaphthalene fluorochem.co.uk |
| Molecular Formula | C₁₇H₁₂BrClO fluorochem.co.uk |
| InChI Key | OPWJSCZEMUVBLT-UHFFFAOYSA-N fluorochem.co.uk |
| Purity | Typically ≥97% fluorochem.co.uk |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1-chloro-2-phenylmethoxynaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClO/c18-14-7-8-15-13(10-14)6-9-16(17(15)19)20-11-12-4-2-1-3-5-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWJSCZEMUVBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Benzyloxy 2 Bromo 5 Chloronaphthalene
Retrosynthetic Analysis and Key Disconnections for the Naphthalene (B1677914) Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. youtube.com For 6-benzyloxy-2-bromo-5-chloronaphthalene, the primary disconnections involve the carbon-oxygen ether bond, the carbon-bromine bond, and the carbon-chlorine bond.
The most logical retrosynthetic step is the disconnection of the benzyloxy ether linkage via a Williamson ether synthesis route. This reveals benzyl (B1604629) bromide and the crucial precursor, 2-bromo-5-chloro-6-naphthol. Further deconstruction of this halogenated naphthol involves the sequential removal of the bromine and chlorine atoms. The order of these halogenation steps is critical for achieving the desired regiochemistry. A plausible pathway involves the chlorination of a 6-hydroxynaphthalene derivative, followed by regioselective bromination. This leads back to simpler naphthalene starting materials.
Key Disconnections:
C-O Bond (Ether): This disconnection points to a 6-naphthol derivative and a benzyl halide as immediate precursors.
C-Br Bond: This suggests a bromination reaction on a 5-chloro-6-hydroxynaphthalene intermediate.
C-Cl Bond: This points to a chlorination reaction of a 6-hydroxynaphthalene precursor.
Synthesis of Naphthalene Precursors with Defined Halogenation Patterns
The synthesis of polysubstituted naphthalenes with specific halogenation patterns is a significant challenge due to the complex reactivity of the naphthalene ring system. researchgate.netresearchgate.netrsc.orgacs.orgacs.org The development of regioselective halogenation techniques is paramount for the successful synthesis of the target compound.
The introduction of a bromine atom at the C-2 position of a pre-existing 5-chloro-6-hydroxynaphthalene scaffold is a key step. Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov The regioselectivity of bromination on naphthalene derivatives is influenced by the existing substituents and the reaction conditions.
For instance, the bromination of 2-naphthol (B1666908) typically yields 1-bromo-2-naphthol. To achieve bromination at the desired C-2 position in a different context, a directing group or a multi-step sequence might be necessary. The synthesis of 6-bromo-2-naphthol (B32079) can be achieved by the reduction of 1,6-dibromo-2-naphthol. orgsyn.orgprepchem.com Another method involves the direct bromination of β-naphthol, followed by purification. orgsyn.org In the context of the target molecule, selective bromination of a 5-chloro-6-hydroxynaphthalene intermediate would be required. Reagents such as N-bromosuccinimide (NBS) in solvents like acetonitrile (B52724) can be used for regioselective bromination. nih.gov
Table 1: Selected Reagents for Regioselective Bromination
| Reagent | Substrate Type | Selectivity | Reference |
|---|---|---|---|
| Bromine over KSF clay | Naphthalene | Yields polybrominated naphthalenes like 1,2,4,6-tetrabromonaphthalene | cardiff.ac.uk |
| N-bromosuccinimide (NBS)/silica gel | Aromatic compounds | Good for regioselective electrophilic bromination | nih.gov |
| Triphenylphosphine/Bromine | β-naphthol | Yields 2-bromonaphthalene | orgsyn.org |
Achieving chlorination at the C-5 position of a 6-hydroxynaphthalene precursor is another critical transformation. The direct chlorination of naphthalene can lead to a mixture of isomers, and the properties of chlorinated naphthalenes vary with the degree and position of chlorination. who.int The use of specific catalysts and reaction conditions is essential for controlling the regioselectivity.
Metal chlorides, such as copper(II) chloride and iron(III) chloride, have been shown to catalyze the electrophilic chlorination of naphthalene, with a preference for the 1 and 4 positions. nih.govresearchgate.net For the synthesis of the target molecule, a different regioselectivity is needed. It is often more feasible to introduce the chlorine atom onto a precursor that already contains directing groups. For example, starting with a compound like 3-chlorobenzaldehyde, further functionalization can lead to a desired substitution pattern. google.com In the synthesis of this compound, the chlorination step would likely precede the bromination to take advantage of the directing effects of the hydroxyl group. The use of N-chlorosuccinimide (NCS) is a common method for chlorination. google.comgoogle.com
Table 2: Catalysts in Naphthalene Chlorination
| Catalyst/Reagent | Activity/Selectivity | Reference |
|---|---|---|
| Copper(II) chloride | High activity at 200-350 °C, facilitates chlorine substitution | nih.govresearchgate.net |
| Iron (II and III) chlorides | Highly active at 200-250 °C | nih.govresearchgate.net |
| N-chlorosuccinimide (NCS) | Commonly used for chlorination of aromatic systems | google.comgoogle.com |
Introduction of the Benzyloxy Moiety at the C-6 Position
The final key transformation is the formation of the ether linkage at the C-6 position. Benzyl groups are frequently used as protecting groups for alcohols and phenols in organic synthesis because of their stability. nih.govresearchgate.net
The Williamson ether synthesis is the most common and direct method for preparing ethers from an alcohol or a phenol. khanacademy.org This reaction involves the deprotonation of the hydroxyl group of the 2-bromo-5-chloro-6-naphthol precursor with a base, such as sodium hydroxide, to form a nucleophilic naphthoxide ion. brainly.comwvu.educhegg.comchegg.com This ion then undergoes a nucleophilic substitution (SN2) reaction with a benzyl halide, typically benzyl bromide, to form the desired this compound. brainly.com The reaction is generally efficient and works well with primary alkyl halides like benzyl bromide.
Table 3: Conditions for Williamson Ether Synthesis of Naphthyl Ethers
| Naphthol Substrate | Base | Benzylating Agent | Solvent/Conditions | Reference |
|---|---|---|---|---|
| 1-Naphthol | Triethylamine | Benzyl bromide | Micellar medium, 30 °C | nih.gov |
| 2-Naphthol | Sodium hydroxide | Benzyl bromide | - | brainly.com |
| 2-Naphthol | Sodium hydroxide | 1-Bromobutane | Ethanol, reflux | wvu.edu |
While the Williamson ether synthesis is the most direct route, other methods for introducing a benzyloxy group exist, though they may be less common for this specific transformation. These could include Mitsunobu-type reactions, although this is more typical for alcohols. Another theoretical approach could involve the displacement of a different leaving group at the C-6 position by a benzyl alkoxide, but the synthesis of such a precursor would likely be more complex than preparing the naphthol. Given the high efficiency and mild conditions often associated with the Williamson ether synthesis on phenols, it remains the most practical and widely used method for this step.
Convergent and Linear Synthetic Pathways to this compound
The construction of this compound can be approached through two primary strategies: linear synthesis, where the naphthalene core is built upon step-by-step, and convergent synthesis, where pre-functionalized fragments are combined in a later stage. nih.gov
A plausible linear synthetic route to this compound could commence with 6-bromo-2-naphthol, a commercially available or readily synthesized starting material. The synthesis of 6-bromo-2-naphthol itself can be achieved by the reduction of 1,6-dibromo-2-naphthol. orgsyn.org
The proposed synthetic sequence is as follows:
Chlorination of 6-bromo-2-naphthol: The first step would be the regioselective chlorination of 6-bromo-2-naphthol. Directing group effects of the hydroxyl group would likely favor substitution at the ortho and para positions. Given that the 1 and 3 positions are ortho to the hydroxyl group and the 5 and 7 positions are para, careful selection of chlorinating agents and reaction conditions is crucial to achieve the desired chlorination at the C-5 position. The existing bromine at C-6 may also influence the regioselectivity of this step. Copper halides in ionic liquids have been shown to be effective for the regioselective halogenation of anilines, and similar conditions could potentially be adapted for naphthols. nih.gov
Benzylation of 2-bromo-5-chloro-6-naphthol: The resulting 2-bromo-5-chloro-6-naphthol would then undergo etherification to introduce the benzyloxy group. This is typically achieved through a Williamson ether synthesis, where the naphthol is deprotonated with a suitable base to form the corresponding naphthoxide anion, which then acts as a nucleophile, attacking benzyl bromide or a similar benzyl halide. wikipedia.orgjk-sci.com
The choice of base and solvent is critical for the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the phenol. masterorganicchemistry.com The reaction is commonly carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to enhance the rate of the SN2 reaction. wikipedia.org
A convergent strategy would rely on the synthesis or acquisition of a naphthalene building block that already contains the desired halogen substitution pattern. For example, the synthesis could start from 5-amino-2-naphthol.
A potential convergent pathway is outlined below:
Synthesis of 5-bromo-2-naphthol: 5-bromo-2-naphthol can be prepared in a multi-step sequence starting from 5-amino-2-naphthol. This involves the introduction of a sulfonic acid group at the 1-position to act as a protecting and activating group, followed by a Sandmeyer reaction to replace the amino group with a bromine atom, and finally, desulfonation to yield the desired 5-bromo-2-naphthol. nih.gov
Benzylation of 5-bromo-2-naphthol: The resulting 5-bromo-2-naphthol can be benzylated using standard Williamson ether synthesis conditions as described previously to yield 2-benzyloxy-5-bromonaphthalene.
Regioselective Chlorination: The final step would be the regioselective chlorination of 2-benzyloxy-5-bromonaphthalene to introduce the chlorine atom at the C-5 position. The directing effects of the existing benzyloxy and bromo substituents would need to be carefully considered to achieve the desired regioselectivity.
Naphthalene derivatives are crucial building blocks in organic synthesis, finding applications in pharmaceuticals and materials science. nih.govbohrium.comnih.govresearchgate.netnih.gov The development of efficient methods for the synthesis of polysubstituted naphthalenes is therefore an active area of research. nih.govbohrium.comnih.govresearchgate.net
Mechanistic Investigations of Synthetic Transformations
Elucidation of Electrophilic Aromatic Halogenation Mechanisms on Naphthalene (B1677914)
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and its application to naphthalene presents unique mechanistic considerations compared to benzene (B151609). wsimg.comuomustansiriyah.edu.iq Naphthalene is generally more reactive than benzene towards electrophiles because the activation energy required to form the intermediate carbocation (a naphthalenonium ion) is lower. wsimg.comyoutube.com This is because in the transition state for naphthalene, at least one of the rings can retain its aromatic character, a stabilizing feature not possible in the corresponding benzene reaction. wsimg.com
The position of electrophilic attack on the naphthalene ring is highly dependent on the nature of the substituents already present. libretexts.orgresearchgate.net Naphthalene itself preferentially undergoes electrophilic substitution at the α-position (C1) rather than the β-position (C2). uomustansiriyah.edu.iqvaia.com This preference is attributed to the greater stability of the carbocation intermediate formed during α-attack. vaia.comlibretexts.org The positive charge in the α-intermediate can be delocalized over more resonance structures, including two that preserve a full benzene ring, whereas the β-intermediate has only one such stabilizing resonance structure. libretexts.org
In the context of synthesizing 6-Benzyloxy-2-bromo-5-chloronaphthalene, the existing benzyloxy, bromo, and chloro substituents on the naphthalene core exert significant directing effects on subsequent halogenation steps. These effects are a combination of inductive and resonance contributions. youtube.com
Directing Effects of Substituents on Naphthalene:
An activating group at the 2-position (β-position), such as a benzyloxy group, would be expected to direct incoming electrophiles primarily to the 1-position. researchgate.net
A deactivating group at the 2-position, such as a halogen, would also direct an incoming electrophile to the 1-position. researchgate.net
A deactivating group at the 1-position directs incoming electrophiles to the 4- and 8-positions. researchgate.net
The interplay of these directing effects from multiple substituents can be complex. In the synthesis of this compound, the precise sequence of halogenation steps is crucial to achieving the desired isomer. The initial bromination of a 6-benzyloxy-5-chloronaphthalene precursor would likely be directed to the 2-position by the activating benzyloxy group.
| Substituent Position | Substituent Type | Predicted Position of Electrophilic Attack |
| 1 | Activating (+I) | 5 |
| 2 | Activating (+I) | 5 |
| 1 | Deactivating (-I) | 4, 8 |
| 2 | Deactivating (-I) | 1 |
Table based on directing effects of single substituents on the naphthalene ring. researchgate.net
The rates and outcomes of halogenation reactions are governed by both kinetic and thermodynamic factors. The reaction of naphthalene with bromine, for instance, is typically faster than that of benzene and can often proceed without a catalyst. wsimg.com
The Hammond postulate provides a framework for understanding the transition states of these reactions. masterorganicchemistry.com For an exothermic reaction step, the transition state is expected to resemble the reactants ("early" transition state). For an endothermic step, the transition state will be more similar to the products ("late" transition state). masterorganicchemistry.comyoutube.com
Chlorination vs. Bromination: The free-radical halogenation of alkanes offers a useful analogy. The propagation step for chlorination is exothermic, leading to a less selective reaction. In contrast, the corresponding step for bromination is endothermic, resulting in a more selective process. masterorganicchemistry.com While the mechanism for electrophilic aromatic halogenation is different, the relative reactivity of the halogens plays a role.
Temperature Effects: In some cases, the product distribution can be influenced by temperature. For example, the sulfonation of naphthalene can yield different isomers depending on the reaction temperature, indicating a shift between kinetic and thermodynamic control. youtube.comlibretexts.org A similar temperature dependence has been observed in the bromination of naphthalene. scilit.com
Computational studies using Density Functional Theory (DFT) have become invaluable for elucidating the energetics of these reactions. pnas.orgresearchgate.netresearchgate.net DFT calculations can model the reaction pathways, determine the energies of intermediates and transition states, and thus predict the most likely products. For instance, studies on the bromination of substituted benzenes have shown that the reaction preferentially proceeds through an addition-elimination mechanism without the formation of a stable charged Wheland intermediate. researchgate.net
| Reaction | Key Propagation Step | Nature of Transition State | Selectivity |
| Chlorination | Exothermic | Early (Reactant-like) | Low |
| Bromination | Endothermic | Late (Product-like) | High |
Comparison of selectivity in free-radical halogenation, illustrating principles applicable to electrophilic reactions. masterorganicchemistry.com
Mechanistic Pathways of Benzyloxy Etherification Reactions
The introduction of the benzyloxy group onto the naphthalene core is typically achieved through a Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a naphthoxide. wikipedia.org The classical Williamson ether synthesis proceeds via an SN2 mechanism, where the naphthoxide ion acts as the nucleophile, attacking an electrophilic carbon atom bearing a leaving group, such as in benzyl (B1604629) bromide. wikipedia.org
For the SN2 mechanism to be efficient, the electrophile should be unhindered, making primary halides like benzyl bromide ideal substrates. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a base to deprotonate the naphthol, forming the more nucleophilic naphthoxide.
Recent advancements have explored alternative pathways for etherification that avoid the need for strongly basic conditions. orgsyn.org One such method involves the use of 2-benzyloxy-1-methylpyridinium triflate, which can transfer a benzyl group to an alcohol under mild, nearly neutral conditions via a proposed SN1-like pathway. orgsyn.org Another innovative approach utilizes photoredox catalysis to generate a benzyl cation from a C-H bond, which is then trapped by an alcohol nucleophile in a photochemical SN1 reaction. researchgate.net
Understanding Side Reactions and Undesired Isomer Formation
In any multi-step synthesis, the potential for side reactions and the formation of undesired isomers is a significant concern. In the synthesis of this compound, these can arise during both the etherification and halogenation steps.
During the Williamson ether synthesis, a competing reaction is C-alkylation, where the benzyl group attaches to a carbon atom of the naphthalene ring instead of the oxygen atom. rsc.org The solvent can play a crucial role in determining the ratio of O-alkylation to C-alkylation. rsc.org Additionally, if the alkylating agent is not a primary halide, elimination reactions can become a major side reaction. libretexts.org
In the electrophilic halogenation steps, the formation of regioisomers is a primary challenge. The complex interplay of directing effects from multiple substituents can lead to a mixture of products. nih.govcardiff.ac.uk For example, the dibromination of naphthalene can yield a mixture of 1,4- and 1,5-dibromonaphthalene, depending on the catalyst used. cardiff.ac.uk Over-halogenation, leading to the introduction of more halogen atoms than desired, is another potential side reaction. cardiff.ac.uk The reversibility of some halogenation reactions, particularly under prolonged reaction times, can also affect the final product distribution. cardiff.ac.uk
Transition State Analysis for Key Synthetic Steps
A detailed understanding of the transition states of the key synthetic steps is crucial for optimizing reaction conditions and predicting product outcomes. Computational chemistry, particularly DFT, has become an essential tool for this purpose. pnas.org
For electrophilic aromatic substitution on naphthalene, the stability of the arenium ion intermediate (the σ-complex) is a key determinant of the reaction pathway. researchgate.net The transition state leading to this intermediate will have a significant degree of carbocationic character. By analyzing the electronic and steric factors that stabilize or destabilize this transition state, chemists can rationalize the observed regioselectivity. For instance, DFT calculations have been used to show that for the bromination of some substituted benzenes, the rate-determining step has a late transition state, meaning it closely resembles the σ-complex in energy. researchgate.net
In the Williamson ether synthesis, the SN2 transition state involves the simultaneous formation of the new carbon-oxygen bond and the breaking of the carbon-leaving group bond. The geometry of this transition state is sensitive to steric hindrance on both the nucleophile and the electrophile.
By modeling these transition states, researchers can gain insights into the activation energies of competing reaction pathways. pnas.org This information can then be used to select reagents, solvents, and reaction temperatures that favor the desired reaction pathway and minimize the formation of byproducts. For example, DFT calculations have been used to study the free-energy profiles of substitution reactions on complex aromatic systems, successfully predicting the experimentally observed products based on the kinetically favorable transition states. pnas.org
Chemical Reactivity and Derivatization Strategies of 6 Benzyloxy 2 Bromo 5 Chloronaphthalene
Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions
The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds on the naphthalene (B1677914) ring are key sites for modification via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is generally more reactive than the C-Cl bond in standard cross-coupling reactions due to its lower bond dissociation energy, a principle that allows for selective functionalization. researchgate.netyoutube.com
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.org For 6-benzyloxy-2-bromo-5-chloronaphthalene, this reaction is expected to occur preferentially at the more reactive 2-bromo position. nih.govresearchgate.net A variety of aryl- and heteroarylboronic acids can be coupled to introduce diverse substituents. researchgate.net The reaction typically employs a Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. nih.govnih.gov The choice of base, solvent, and ligand is crucial for optimizing reaction yield and selectivity. nih.gov While boronic acids are common, their corresponding esters or trifluoroborate salts can also be used, sometimes offering enhanced stability or reactivity. libretexts.orgnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene (B28343)/MeOH | 6-Benzyloxy-5-chloro-2-phenylnaphthalene |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 6-Benzyloxy-5-chloro-2-(4-methoxyphenyl)naphthalene |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 6-Benzyloxy-5-chloro-2-(thiophen-2-yl)naphthalene |
| Potassium vinyltrifluoroborate | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 6-Benzyloxy-5-chloro-2-vinylnaphthalene |
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. nih.gov This reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. organic-chemistry.orgyoutube.com Applying this to this compound allows for the introduction of an alkynyl group, a versatile handle for further transformations, at the 2-position. nih.gov The reaction proceeds under mild conditions, often at room temperature. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues like alkyne homocoupling, a common side reaction. nih.govrsc.org
Table 2: Typical Reagents for Sonogashira Coupling
| Alkyne Partner | Catalytic System | Base/Solvent | Expected Product |
|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Toluene | 6-Benzyloxy-5-chloro-2-(phenylethynyl)naphthalene |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 6-Benzyloxy-5-chloro-2-((trimethylsilyl)ethynyl)naphthalene |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Piperidine / THF | 2-(Hex-1-yn-1-yl)-6-benzyloxy-5-chloronaphthalene |
| Ethynyltrimethylsilane | [DTBNpP]Pd(crotyl)Cl (Copper-free) | TMP / DMSO | 6-Benzyloxy-5-chloro-2-((trimethylsilyl)ethynyl)naphthalene |
The Heck reaction provides a method for the arylation of alkenes, coupling the aryl halide with an olefinic partner under palladium catalysis to form a new C-C bond with high trans selectivity. organic-chemistry.orgyoutube.com This would allow for the introduction of substituted vinyl groups at the 2-position of the naphthalene core. libretexts.org
The Stille coupling utilizes an organostannane (tin) reagent to couple with the organohalide, also catalyzed by palladium. libretexts.org It is known for its tolerance of a wide variety of functional groups. For instance, reacting this compound with an alkenylstannane like tributyl(vinyl)stannane would yield the corresponding 2-vinylnaphthalene (B1218179) derivative. nih.gov Both reactions are expected to show high selectivity for the C-Br bond over the C-Cl bond. researchgate.net
Table 3: Heck and Stille Coupling Partners
| Reaction Type | Coupling Partner | Catalyst | Conditions | Expected Product |
|---|---|---|---|---|
| Heck | Styrene | Pd(OAc)₂ | Et₃N, DMF, 100 °C | (E)-6-Benzyloxy-5-chloro-2-styrylnaphthalene |
| Heck | Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃, ACN, 80 °C | (E)-Ethyl 3-(6-benzyloxy-5-chloro-naphthalen-2-yl)acrylate |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene, 110 °C | 6-Benzyloxy-5-chloro-2-vinylnaphthalene |
| Stille | Tributyl(thiophen-2-yl)stannane | PdCl₂(PPh₃)₂ | DMF, 90 °C | 6-Benzyloxy-5-chloro-2-(thiophen-2-yl)naphthalene |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has broad scope, allowing the coupling of this compound with primary and secondary amines, anilines, and even amides or carbamates. libretexts.orgresearchgate.net The choice of phosphine ligand is critical and has evolved through several "generations," with modern sterically hindered ligands enabling the coupling of a wider range of substrates under milder conditions. wikipedia.org This method provides a direct route to N-arylated naphthalene derivatives, which are common structures in pharmaceuticals and functional materials.
Table 4: Buchwald-Hartwig Amination Partners and Catalysts
| Amine Partner | Catalyst/Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 4-(6-Benzyloxy-5-chloro-naphthalen-2-yl)morpholine |
| Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | (6-Benzyloxy-5-chloro-naphthalen-2-yl)phenylamine |
| Pyrrolidine | [(cinnamyl)PdCl]₂ / t-BuXPhos | K₃PO₄ | Toluene/H₂O | 1-(6-Benzyloxy-5-chloro-naphthalen-2-yl)pyrrolidine |
| Benzylamine | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-Amyl alcohol | Benzyl(6-benzyloxy-5-chloro-naphthalen-2-yl)amine |
Selective Functionalization and Orthogonal Reactivity of Bromo and Chloro Groups
A key feature of this compound is the differential reactivity of its two halogen atoms, which enables selective and sequential functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-OTf > C-Cl. youtube.comresearchgate.net This hierarchy allows for the selective transformation of the C-Br bond at the 2-position while leaving the C-Cl bond at the 5-position untouched, a strategy known as orthogonal reactivity.
By carefully selecting the reaction conditions (e.g., catalyst, ligand, temperature), one can perform a cross-coupling reaction—such as a Suzuki, Sonogashira, or Heck reaction—exclusively at the bromo-substituted position. researchgate.net The resulting product, a 2-substituted-5-chloro-6-benzyloxynaphthalene, retains a halogen handle (the chloro group) for a subsequent, different cross-coupling reaction. This second transformation typically requires more forcing conditions (e.g., higher temperatures, stronger electron-donating ligands) to activate the less reactive C-Cl bond. This stepwise approach allows for the controlled and regioselective synthesis of di-substituted naphthalene derivatives that would be difficult to prepare otherwise.
Reactivity of the Benzyloxy Protecting Group in Further Transformations
The benzyl (B1604629) (Bn) ether is employed as a protecting group for the hydroxyl function at the 6-position. It is generally stable under the neutral or basic conditions of most palladium-catalyzed cross-coupling reactions. organic-chemistry.org However, its removal (deprotection) is often a necessary final step in a synthetic sequence.
The most common method for benzyl ether cleavage is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a source of hydrogen (H₂ gas or a transfer agent like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene). commonorganicchemistry.comjk-sci.com This reaction reductively cleaves the C-O bond of the benzyl ether to yield the free naphthol and toluene as a byproduct. jk-sci.com Care must be taken, as these conditions can sometimes reduce other functional groups, such as alkynes or nitro groups, or even the naphthalene ring itself under harsh conditions.
Alternative, non-reductive methods for debenzylation exist for substrates incompatible with hydrogenation. These include treatment with strong Lewis acids like boron trichloride (B1173362) (BCl₃), which can chemoselectively cleave aryl benzyl ethers, often in the presence of a cation scavenger to prevent side reactions. researchgate.net The choice of deprotection strategy must be carefully considered based on the functional groups present in the derivatized naphthalene molecule.
Selective Deprotection Methodologies
One of the most common and effective methods for cleaving benzyl ethers is catalytic transfer hydrogenation . This technique offers a milder alternative to traditional catalytic hydrogenation using hydrogen gas, which often requires elevated pressures. organic-chemistry.org In catalytic transfer hydrogenation, a hydrogen donor, such as formic acid or cyclohexene (B86901), is used in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). organic-chemistry.org The reaction proceeds under relatively mild conditions, which helps in preserving other sensitive functional groups that might be present in the molecule. For aryl benzyl ethers, the use of cyclohexene in the presence of acetic acid with a Pd(0) catalyst has been shown to be effective. organic-chemistry.org
Another approach for the deprotection of benzyl ethers involves the use of Lewis acids . Reagents like boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are effective in cleaving benzyl ethers under mild conditions. organic-chemistry.org This method is particularly advantageous when the molecule contains other functionalities that are sensitive to reductive conditions, such as alkenes or alkynes. organic-chemistry.org The reaction is typically carried out in a chlorinated solvent like dichloromethane.
Oxidative cleavage presents another alternative for debenzylation. Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used, particularly for benzyl ethers that are activated by electron-donating groups on the benzyl ring. organic-chemistry.org However, for simple benzyl ethers, photo-irradiation in the presence of DDQ may be necessary to facilitate the reaction. organic-chemistry.org
| Deprotection Method | Reagents and Conditions | Key Features |
| Catalytic Transfer Hydrogenation | Pd/C, Hydrogen Donor (e.g., Formic Acid, Cyclohexene) | Mild conditions, avoids high-pressure hydrogen gas. organic-chemistry.org |
| Lewis Acid Cleavage | BCl₃·SMe₂, Dichloromethane | Tolerates a wide range of functional groups sensitive to reduction. organic-chemistry.org |
| Oxidative Cleavage | DDQ, potentially with photo-irradiation for non-activated systems | Alternative to reductive methods. organic-chemistry.org |
Modification of the Benzyloxy Moiety
While the primary role of the benzyloxy group is often as a protecting group, its benzylic position offers a site for further functionalization. The methylene (B1212753) bridge of the benzyl ether can potentially undergo radical halogenation, for instance, with N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. This would introduce a bromine atom, creating a benzal bromide derivative that could be a precursor for further transformations, such as the introduction of other functional groups via nucleophilic substitution.
Furthermore, modifications on the phenyl ring of the benzyloxy group can be envisaged, although this is less common than transformations on the naphthalene core. Electrophilic aromatic substitution reactions on the phenyl ring would likely be directed by the ether oxygen, favoring substitution at the ortho and para positions. However, the reactivity of the naphthalene system itself generally dominates.
Nucleophilic Aromatic Substitution on the Naphthalene Core
The naphthalene core of this compound is substituted with two halogen atoms, bromine and chlorine, which are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions. Generally, for an SNAr reaction to proceed, the aromatic ring needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. google.comgoogle.com In the case of this compound, the benzyloxy group is electron-donating, which disfavors classical SNAr reactions with common nucleophiles under standard conditions.
However, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , provide a powerful tool for the substitution of the bromo and chloro substituents. The Suzuki coupling involves the reaction of the aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. google.comrsc.org Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions, selective coupling at the C-2 position (where the bromine is located) can be achieved under carefully controlled conditions.
For instance, the reaction of a similar 2-bromo-naphthalene derivative with an arylboronic acid in the presence of a catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as sodium carbonate or potassium phosphate (B84403) would be expected to yield the corresponding 2-aryl-substituted naphthalene. google.com
| Coupling Reaction | Typical Reagents | Expected Outcome |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Selective substitution of the bromine at C-2. google.comrsc.org |
Direct substitution of the halogens with strong nucleophiles like amines would generally require harsh conditions or specific catalytic systems due to the lack of strong activating groups on the naphthalene ring. google.com
Electrophilic Aromatic Substitution on the Naphthalene Core (Post-Synthesis Derivatization)
The benzyloxy group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to the ether linkage. In the context of the this compound system, the benzyloxy group at C-6 would activate the naphthalene ring for further electrophilic attack.
The directing effects of the existing substituents (benzyloxy, bromo, and chloro) will determine the position of the new substituent. The benzyloxy group is a strong ortho, para-director. The positions ortho to the benzyloxy group are C-5 and C-7. The para position is C-1. The C-5 position is already occupied by a chlorine atom. Therefore, electrophilic substitution would be expected to occur preferentially at the C-7 or C-1 positions.
Common electrophilic aromatic substitution reactions that could be applied include:
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the naphthalene ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net Given the electron-rich nature of the benzyloxynaphthalene system, this reaction is expected to proceed readily. The position of acylation would be governed by the directing effects of the existing substituents.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgorganic-chemistry.orgnih.gov This is a mild method for formylation and is well-suited for activated aromatic systems.
The table below summarizes potential electrophilic aromatic substitution reactions.
| Reaction | Reagents | Potential Product |
| Friedel-Crafts Acylation | Acyl chloride/anhydride, AlCl₃ | Acyl-substituted naphthalene derivative. researchgate.net |
| Vilsmeier-Haack Reaction | DMF, POCl₃ | Formyl-substituted naphthalene derivative. organic-chemistry.orgorganic-chemistry.orgnih.gov |
Computational and Theoretical Chemistry Studies of 6 Benzyloxy 2 Bromo 5 Chloronaphthalene
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) and other ab initio approaches are used to model the distribution of electrons and predict molecular properties.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron-donating orbital, while the LUMO is an electron-accepting orbital. libretexts.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net
For 6-Benzyloxy-2-bromo-5-chloronaphthalene, the HOMO is expected to be largely localized on the naphthalene (B1677914) ring and the oxygen atom of the benzyloxy group, which is electron-donating. The LUMO, conversely, would be distributed across the aromatic system with significant contributions from the carbon atoms bonded to the electronegative bromine and chlorine atoms. The presence of substituents invariably affects the HOMO-LUMO gap; for instance, studies on naphthalene derivatives show that substitutions can significantly reduce the energy gap compared to the parent naphthalene molecule. researchgate.net DFT calculations, often using functionals like B3LYP or ωB97X-D with basis sets such as 6-311++G(d,p), are employed to determine these energies. samipubco.comnih.gov Based on data for related substituted naphthalenes, the predicted FMO energies for this compound are tabulated below. researchgate.netsamipubco.com
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.20 | Represents the energy of the highest-energy electrons; indicates susceptibility to electrophilic attack. |
| LUMO Energy | -1.85 | Represents the energy of the lowest-energy unoccupied state; indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 4.35 | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. nih.gov Red areas indicate negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. dtic.mil
For this compound, the MEP surface would show distinct regions of negative potential around the electronegative oxygen of the benzyloxy group and, to a lesser extent, the chlorine and bromine atoms due to their lone pairs. dtic.mil However, the areas on the halogen atoms opposite the C-X bond (a feature known as the σ-hole) can exhibit positive potential, making them sites for halogen bonding. dtic.milresearchgate.net The hydrogen atoms of the benzyl (B1604629) and naphthalene rings would exhibit positive potential. The aromatic rings themselves would present a π-rich, negative potential above and below the plane, though this is modulated by the attached substituents. nih.gov Such analyses are crucial for understanding non-covalent interactions and the sites for potential chemical reactions. walisongo.ac.id
Density Functional Theory (DFT) Applications for Molecular Geometry and Stability
Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry and relative stability of molecules. acs.org Functionals like B3LYP combined with basis sets such as 6-31G(d) or larger are standard for optimizing the molecular structure to its lowest energy state. samipubco.com
| Parameter (Dihedral Angle) | Predicted Value (Degrees) | Description |
|---|---|---|
| C5-C6-O-CH₂ | ~115-125° | Defines the orientation of the ether linkage relative to the naphthalene plane. |
| C6-O-CH₂-C(phenyl) | ~180° (anti-periplanar) | Describes the torsion of the benzyl group, typically adopting a staggered conformation for stability. |
| Rotational Energy Barrier (C-O Bond) | ~11-24 kcal/mol | The energy required for rotation around the C(naphthalene)-O bond, based on values for similar benzyl and aryl ether systems. researchgate.netnih.gov |
Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a bond. acs.org Calculating BDEs provides insight into the thermal stability of specific bonds within a molecule. For this compound, the strengths of the C-Br and C-Cl bonds are of particular interest as they are potential sites for synthetic modification. DFT methods, such as ωB97X-D with a 6-311++G(d,p) basis set, have shown good performance in predicting BDEs for halogenated aromatic compounds. nih.gov
Generally, for a given aromatic system, the C-Cl bond is stronger than the C-Br bond. quora.com This trend is due to the better orbital overlap between carbon and chlorine compared to carbon and the larger bromine atom. Therefore, the C-Br bond at the 2-position is expected to be more reactive towards cleavage than the C-Cl bond at the 5-position.
| Bond | Position | Predicted BDE (kcal/mol) | Note |
|---|---|---|---|
| C-Cl | 5 | ~95-100 | Aromatic C-Cl bonds are generally strong and require significant energy to break. nih.gov |
| C-Br | 2 | ~80-85 | The C-Br bond is weaker than the C-Cl bond, suggesting higher reactivity at this position. nih.govquora.com |
Reaction Pathway Modeling for Synthetic Steps and Derivatizations
Theoretical modeling is instrumental in mapping out potential reaction pathways, identifying transition states, and calculating activation energies, thereby predicting the feasibility and outcome of chemical reactions. nih.gov For a molecule like this compound, this is particularly useful for understanding derivatization reactions, such as nucleophilic aromatic substitution (SNAr) or cross-coupling reactions at the halogenated sites. acs.orgchemrxiv.orgchemrxiv.org
By modeling the reaction coordinate, computational chemists can determine the energy profile of a proposed synthetic step. For example, in a palladium-catalyzed cross-coupling reaction, DFT can be used to model the energies of the oxidative addition, transmetalation, and reductive elimination steps. The calculations would likely confirm that the oxidative addition step occurs preferentially at the weaker C-Br bond. Modeling can also elucidate the influence of the bulky and electron-donating benzyloxy group on the accessibility and reactivity of the adjacent C-Cl bond, providing a rationale for regioselectivity in derivatization reactions.
Computational Prediction of Regioselectivity and Stereoselectivity
In reactions involving this compound, which possesses multiple reactive sites, predicting the regioselectivity is key. The two halogen atoms, bromine and chlorine, are at positions that can undergo various coupling reactions. Additionally, the naphthalene ring itself can be subject to electrophilic or nucleophilic attack at different carbons.
Theoretical methods, particularly Density Functional Theory (DFT), would be employed to model potential reaction pathways. By calculating the distribution of electron density and the energies of possible intermediates and transition states, researchers can predict the most likely site of reaction. For instance, in a Suzuki or Stille coupling, DFT calculations could determine whether the C-Br or C-Cl bond is more likely to undergo oxidative addition to a metal catalyst. This prediction is often based on the calculated bond dissociation energies and the electrostatic potential at each halogen-bearing carbon atom.
Illustrative Data Table for Predicted Regioselectivity in a Cross-Coupling Reaction:
| Reactive Site | Method | Calculated Parameter | Predicted Outcome |
| C2-Br | DFT (B3LYP/6-31G) | Lower Bond Dissociation Energy | Preferred site for oxidative addition |
| C5-Cl | DFT (B3LYP/6-31G) | Higher Bond Dissociation Energy | Less favored site for oxidative addition |
Note: This data is hypothetical and for illustrative purposes only.
Activation Barriers for Transition Metal-Catalyzed Processes
Transition metal-catalyzed reactions, such as Heck, Suzuki, or Buchwald-Hartwig couplings, are fundamental in synthesizing complex molecules from precursors like this compound. Computational chemistry is instrumental in mapping the entire reaction coordinate for these processes.
By modeling the reactants, intermediates, transition states, and products, the activation energy (the energy barrier that must be overcome for the reaction to proceed) for each step can be calculated. A lower activation barrier indicates a faster, more favorable reaction pathway. For this compound, theoretical studies would compare the activation barriers for reactions at the bromine- and chlorine-substituted positions to rationalize experimentally observed selectivities.
Illustrative Data Table for Calculated Activation Barriers:
| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition at C-Br | Pd(PPh₃)₄ | 15.2 |
| Oxidative Addition at C-Cl | Pd(PPh₃)₄ | 21.5 |
| Reductive Elimination | Pd(PPh₃)₄ | 12.8 |
Note: This data is hypothetical and for illustrative purposes only.
Intermolecular Interactions and Crystal Packing Predictions (Theoretical Basis)
The way molecules of this compound arrange themselves in a solid-state crystal lattice is governed by a complex interplay of intermolecular forces. Theoretical studies can predict these arrangements, which is crucial for understanding physical properties like melting point and solubility.
For a molecule containing halogens, a benzyl group, and an aromatic naphthalene core, several types of interactions are expected to be significant. These include:
π-π stacking: Interactions between the aromatic rings of the naphthalene and benzyloxy groups.
Halogen bonding: The electrophilic region on the bromine or chlorine atom can interact with a nucleophilic region on an adjacent molecule (like the oxygen atom).
Van der Waals forces: General attractive forces between molecules.
C-H···π interactions: Hydrogen atoms bonded to carbon can interact with the electron-rich π systems of the aromatic rings.
Studies on similar halogenated aromatic compounds have shown that the nature and packing motif can differ significantly based on the specific halogen present. nih.gov For instance, chloro- and bromo-analogs can exhibit distinct packing, such as herringbone versus π-stacked arrangements, respectively. nih.gov The relative strength and directionality of halogen bonds (e.g., Br···O vs. Cl···O) and hydrogen bonds play a critical role in determining the final crystal structure. rsc.orgresearchgate.net
Spectroscopic Signature Prediction from Theoretical Models
Computational models are highly effective at predicting the spectroscopic properties of molecules. For this compound, these predictions can aid in its identification and characterization.
¹H and ¹³C NMR: The chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. The predicted spectrum can be compared to experimental data to confirm the structure.
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. This helps in assigning the peaks in an experimental IR spectrum to specific bond stretches, bends, and wags (e.g., C-H, C=C aromatic, C-O, C-Br, and C-Cl vibrations).
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule. nih.gov This allows for the prediction of the wavelengths of maximum absorbance (λmax) in the UV-Vis spectrum, which correspond to π-π* transitions within the aromatic system.
Illustrative Data Table for Predicted Spectroscopic Data:
| Spectroscopy Type | Parameter | Predicted Value | Corresponding Functional Group |
| ¹³C NMR | Chemical Shift (δ) | ~115-135 ppm | Aromatic Carbons |
| IR | Vibrational Frequency (cm⁻¹) | ~1250 cm⁻¹ | C-O Stretch (Aryl Ether) |
| IR | Vibrational Frequency (cm⁻¹) | ~650 cm⁻¹ | C-Br Stretch |
| UV-Vis | λmax | ~230 nm, ~280 nm | π-π* transitions |
Note: This data is hypothetical and for illustrative purposes only.
Advanced Applications of 6 Benzyloxy 2 Bromo 5 Chloronaphthalene As a Synthetic Precursor
Building Block for Complex Polyaromatic Systems and Materials
The rigid, planar structure of the naphthalene (B1677914) core in 6-Benzyloxy-2-bromo-5-chloronaphthalene makes it an ideal starting point for the synthesis of larger, complex polyaromatic systems. These extended π-conjugated systems are of significant interest for their unique electronic and photophysical properties.
While specific research detailing the direct use of this compound in the synthesis of optoelectronic materials is not extensively documented in publicly available literature, its structural motifs are highly relevant to the field. Halogenated aromatic compounds are fundamental building blocks for organic semiconductors. The bromo and chloro substituents on the naphthalene core can serve as reactive sites for cross-coupling reactions to introduce other aromatic or heteroaromatic units, thereby extending the π-conjugation. This is a crucial step in tuning the electronic properties, such as the HOMO/LUMO energy levels, which govern the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The general synthetic strategy would involve a selective cross-coupling reaction at the more reactive C-Br bond, followed by a subsequent reaction at the C-Cl bond to build up a larger, well-defined polyaromatic structure. The benzyloxy group can be retained to influence solubility and morphology or deprotected at a later stage to introduce further functionality.
The bifunctional nature of this compound, with its two reactive halogen sites, makes it a potential monomer for the synthesis of functional polymers and dendrimers. Through polycondensation reactions, such as Suzuki or Yamamoto couplings, this monomer could be polymerized to form polymers with a poly(naphthalene) backbone. The benzyloxy side group would impart solubility to the resulting polymer, which is often a challenge in the processing of rigid-rod polymers.
In the context of dendrimer synthesis, this compound could act as a core or a branching unit. The differential reactivity of the C-Br and C-Cl bonds would allow for a controlled, generational growth of the dendrimer structure, leading to highly branched, monodisperse macromolecules with potential applications in catalysis, drug delivery, and light harvesting.
Role in the Synthesis of Non-Biological Organic Probes and Labels
Fluorescent organic probes are essential tools in various scientific disciplines for sensing and imaging. The naphthalene core of this compound provides a good fluorophore scaffold. By strategically introducing different functional groups through the bromo and chloro positions, the photophysical properties of the resulting molecule can be fine-tuned. For instance, coupling with electron-donating or electron-withdrawing groups can modulate the emission wavelength and quantum yield. The benzyloxy group can also be modified to attach a recognition unit for a specific analyte, thereby creating a selective fluorescent sensor.
Development of Ligands for Catalysis (Synthetic Utility)
The synthesis of novel ligands is crucial for the advancement of transition metal catalysis. The structure of this compound allows for its elaboration into sophisticated ligand architectures. For example, the bromo and chloro positions can be used to introduce phosphine (B1218219) or N-heterocyclic carbene (NHC) functionalities, which are common coordinating groups in catalysis. The resulting bidentate or monodentate ligands could find applications in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations. The naphthalene backbone provides a rigid and sterically defined framework, which can influence the selectivity and activity of the metal catalyst.
Intermediates in Fine Chemical Synthesis (Non-Pharmaceutical)
Beyond the high-tech applications in materials science, this compound serves as a valuable intermediate in the synthesis of a range of non-pharmaceutical fine chemicals. These can include dyes, pigments, and other specialty chemicals where a substituted naphthalene core is a key structural element. The ability to selectively functionalize the molecule at two different positions, in addition to the potential for modification at the benzyloxy group, provides a versatile platform for accessing a wide array of complex organic structures.
| Potential Reaction Type | Reactive Site | Potential Product Class |
| Suzuki Coupling | C-Br | Biaryl compounds, extended polyaromatics |
| Stille Coupling | C-Br | Organotin-coupled products, polyaromatics |
| Sonogashira Coupling | C-Br | Alkynylnaphthalenes |
| Buchwald-Hartwig Amination | C-Br, C-Cl | N-Arylnaphthalenes, carbazoles |
| Ether Cleavage | O-Benzyl | Naphthols |
Future Research Directions and Emerging Opportunities
Development of Sustainable and Atom-Economical Synthetic Routes
Currently, specific, high-yield, and environmentally benign synthetic routes for 6-Benzyloxy-2-bromo-5-chloronaphthalene are not widely documented. A key area for future research would be the development of sustainable and atom-economical synthetic strategies. Traditional methods for creating polysubstituted naphthalenes can sometimes involve multiple steps with harsh reagents and the production of significant waste.
Future research could focus on:
Greener Solvents and Catalysts: Investigating the use of less hazardous solvents and recyclable catalysts to minimize environmental impact.
One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to reduce waste and improve efficiency.
Atom Economy: Developing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. chemicalbook.com For instance, methods that avoid the use of protecting groups or employ catalytic rather than stoichiometric reagents would enhance atom economy.
A potential starting point for such a synthesis could involve the benzylation of a corresponding naphthol precursor, a common reaction in organic synthesis. bohrium.com
Exploration of Novel Reactivity Patterns for Functionalization
The reactivity of the naphthalene (B1677914) core is influenced by its substituents. nih.gov The presence of a benzyloxy, bromo, and chloro group on the naphthalene scaffold of this compound suggests a rich and complex reactivity profile waiting to be explored. The bromine and chlorine atoms, in particular, offer sites for further functionalization through cross-coupling reactions.
Future research could investigate:
Cross-Coupling Reactions: Utilizing the bromo and chloro substituents for palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This would allow for the creation of a diverse library of derivatives from a single precursor.
Regioselectivity: Studying the directing effects of the existing substituents on further electrophilic or nucleophilic aromatic substitution reactions to understand and control the introduction of new functional groups.
Photochemical Reactions: Exploring the potential for light-induced reactions, which can offer unique reactivity and selectivity compared to thermal methods. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly moving towards continuous manufacturing and automation to improve efficiency, safety, and reproducibility.
Flow Chemistry: The synthesis of complex molecules can often be made more efficient and safer by using continuous flow reactors. uc.pt These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity. nih.gov Future work could focus on adapting a synthetic route for this compound to a flow process. uc.ptnih.gov
Automated Synthesis: Automated platforms can accelerate the discovery and optimization of new reactions and molecules by performing numerous experiments in parallel. nih.govresearchgate.netfluorochem.co.uk Integrating the synthesis of this compound and its derivatives into an automated workflow would enable high-throughput screening for potential applications.
Design of Next-Generation Materials Utilizing the Naphthalene Scaffold
The rigid, planar structure of the naphthalene core makes it an excellent building block for advanced materials with interesting optical and electronic properties. While specific applications for this compound have not been reported, its structure suggests potential uses in several areas.
Future design and research could target:
Organic Electronics: Naphthalene derivatives are used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The specific substitution pattern of this compound could be tuned to achieve desired electronic properties.
Fluorescent Probes: The naphthalene ring is inherently fluorescent. By modifying the substituents, it may be possible to create novel fluorescent sensors for detecting specific ions, molecules, or changes in the local environment.
Liquid Crystals: The elongated and rigid nature of the molecule could be exploited in the design of new liquid crystalline materials.
Table of Compound Properties
| Property | Value | Source |
| Compound Name | This compound | sigmaaldrich.com |
| CAS Number | 887343-51-3 | sigmaaldrich.com |
| Molecular Weight | 347.64 g/mol | |
| Purity | 97% | sigmaaldrich.com |
| Physical Form | Solid | |
| InChI Key | OPWJSCZEMUVBLT-UHFFFAOYSA-N |
Q & A
Q. What are the recommended synthetic routes for 6-Benzyloxy-2-bromo-5-chloronaphthalene, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves multi-step halogenation and benzyloxy-group introduction. Key steps include:
- Bromination : Use electrophilic brominating agents (e.g., NBS or Br₂ with Lewis acids like FeBr₃) to introduce bromine at the 2-position of the naphthalene ring.
- Chlorination : Chlorine can be introduced via Friedel-Crafts alkylation or direct chlorination using Cl₂/SO₂Cl₂ under controlled temperature (0–5°C) to avoid over-substitution.
- Benzyloxy Group Addition : Employ nucleophilic substitution with benzyl alcohol in the presence of a base (e.g., NaH) at reflux conditions (80–100°C).
Optimization Tips : - Monitor reaction progress via TLC or HPLC to prevent side reactions (e.g., dehalogenation or ring oxidation).
- Adjust stoichiometry based on electron-withdrawing effects of existing substituents. For example, excess benzyl alcohol (1.5–2.0 eq.) ensures complete substitution .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>97% by area under the curve).
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm; aromatic protons split due to bromine/chlorine electronegativity).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 355.95 for C₁₇H₁₂BrClO).
- Elemental Analysis : Match calculated vs. observed C, H, Br, and Cl percentages (e.g., Br: ~22.5%; Cl: ~9.9%) .
Advanced Research Questions
Q. How do steric and electronic effects of the bromine and benzyloxy groups influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The bromine atom at the 2-position acts as a directing group, while the benzyloxy group at the 6-position introduces steric hindrance.
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids. The bromine at the 2-position is more reactive than the chlorine at the 5-position due to lower bond dissociation energy.
- Buchwald-Hartwig Amination : Optimize ligand choice (e.g., XPhos) to overcome steric hindrance from the benzyloxy group.
Data Insight : - Reaction yields drop from ~85% to ~55% when coupling bulkier aryl partners (e.g., 2-naphthylboronic acid vs. phenylboronic acid), highlighting steric limitations .
Q. What strategies resolve contradictions in reported biological activity data for halogenated naphthalene derivatives?
Methodological Answer: Discrepancies in antimicrobial or anticancer activity data may arise from:
- Impurity Variability : Trace solvents (e.g., DMSO) or byproducts (e.g., dehalogenated analogs) can skew bioassay results. Validate purity via GC-MS or elemental analysis.
- Assay Conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity at pH 7.4, 37°C) to ensure reproducibility.
- Structural Confirmation : Re-synthesize disputed compounds and compare spectral data with literature (e.g., ¹H NMR shifts ±0.05 ppm tolerance).
Case Study :
A 2025 study resolved conflicting cytotoxicity reports by identifying residual palladium catalysts (≤0.1 ppm) as false positives in MTT assays .
Q. How can computational methods predict the regioselectivity of electrophilic attacks on this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices and local softness parameters.
- The 4-position (meta to bromine) is most electrophilic due to electron-withdrawing effects of Br and Cl.
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (blue zones) to predict nitration or sulfonation sites.
Validation :
Compare computational predictions with experimental nitration data (e.g., 85% 4-nitro derivative vs. 15% 7-nitro byproduct) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
